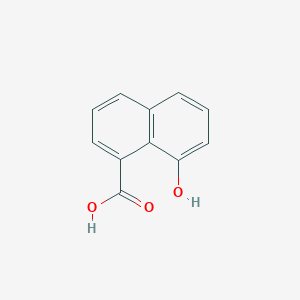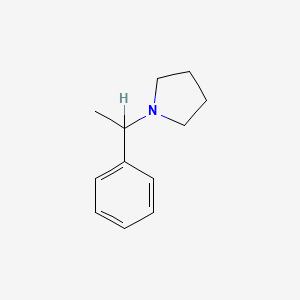
1,7-Diisocyanatoheptane
Übersicht
Beschreibung
1,7-Diisocyanatoheptane is an organic compound with the molecular formula C₉H₁₄N₂O₂. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a heptane backbone. This compound is used primarily in the production of polyurethanes and other polymers due to its reactivity with compounds containing active hydrogen atoms.
Vorbereitungsmethoden
1,7-Diisocyanatoheptane can be synthesized through several methods. One common method involves the reaction of heptane-1,7-diamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of flow chemistry, which provides a safer and more environmentally friendly approach to synthesizing isocyanates .
Analyse Chemischer Reaktionen
1,7-Diisocyanatoheptane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the common reactions include:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbon dioxide and amines.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as amines and alcohols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1,7-Diisocyanatoheptane has several applications in scientific research and industry:
Polyurethane Production: It is used as a monomer in the production of polyurethanes, which are used in a variety of applications including foams, elastomers, and coatings.
Material Science: It is used in the synthesis of novel materials with specific properties, such as biodegradable polymers.
Biomedical Research: It is used in the development of medical devices and drug delivery systems due to its ability to form biocompatible polymers.
Wirkmechanismus
The primary mechanism of action of 1,7-Diisocyanatoheptane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions are fundamental in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups in polyols and polyamines, which are commonly used in polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
1,7-Diisocyanatoheptane can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate:
Hexamethylene Diisocyanate: Similar to this compound, it is used in the production of polyurethanes but has a shorter alkyl chain.
Toluene Diisocyanate: This aromatic diisocyanate is more reactive and is used in applications requiring higher reactivity.
Methylene Diphenyl Diisocyanate: Another aromatic diisocyanate, it is used in the production of rigid polyurethane foams and has different physical properties compared to aliphatic diisocyanates.
These comparisons highlight the unique properties of this compound, particularly its aliphatic nature and its specific applications in producing flexible and biocompatible polymers.
Eigenschaften
IUPAC Name |
1,7-diisocyanatoheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSEWQOIIZLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500391 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-78-5 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)













